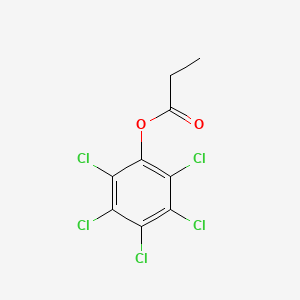
4-Dodecylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecylbenzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of benzene with two hydroxyl groups at the 1 and 2 positions and a dodecyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecylbenzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with a dodecyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups of catechol, followed by the addition of dodecyl bromide or dodecyl chloride. The reaction is usually conducted in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Dodecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodecylbenzoquinone.
Reduction: Formation of dodecylbenzene-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Dodecylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Dodecylbenzene-1,2-diol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the dodecyl group can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the dodecyl group, making it less hydrophobic.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups at the 1 and 3 positions, leading to different reactivity.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups at the 1 and 4 positions, also leading to different reactivity.
Uniqueness
4-Dodecylbenzene-1,2-diol is unique due to the presence of the long dodecyl chain, which imparts hydrophobic properties and influences its interactions with biological membranes and hydrophobic environments. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Properties
CAS No. |
1155-60-8 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-dodecylbenzene-1,2-diol |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)18(20)15-16/h13-15,19-20H,2-12H2,1H3 |
InChI Key |
IGLIUFGSGJRAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


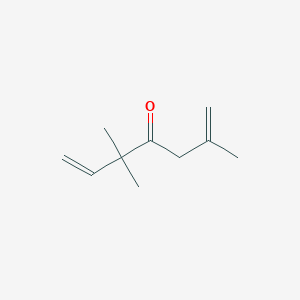
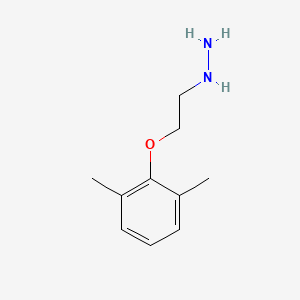
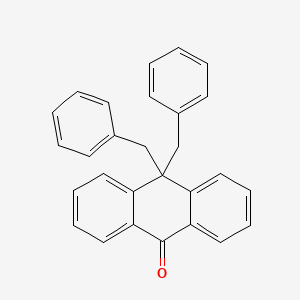
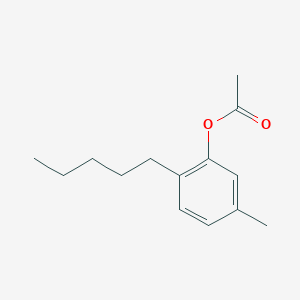
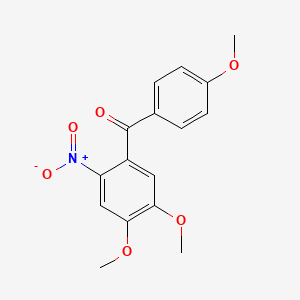
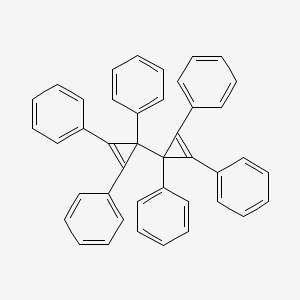

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
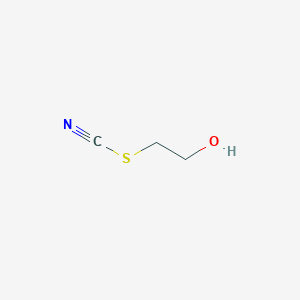
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
